molecular formula C9H15BrCl2N2O2 B2570841 2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride CAS No. 2059942-49-1

2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride

Cat. No.: B2570841
CAS No.: 2059942-49-1
M. Wt: 334.04
InChI Key: VCWAAWGFERMXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride is a brominated pyridine derivative featuring a dimethoxyethylamine backbone and a dihydrochloride salt form. Dihydrochloride salts are commonly employed to enhance solubility and stability in pharmaceutical and chemical applications .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-2,2-dimethoxyethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2.2ClH/c1-13-9(6-11,14-2)7-3-8(10)5-12-4-7;;/h3-5H,6,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWAAWGFERMXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)(C1=CC(=CN=C1)Br)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Bromopyridin-3-yl)-2,2-dimethoxyethan-1-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C10H13BrCl2N2O2
  • Molecular Weight : 303.03 g/mol
  • CAS Number : 19798-81-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include its effects on cancer cell lines, potential antiviral properties, and overall safety profile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell LineIC50 (µM)Comparison with Control
MCF-7 (Breast)9.46Better than 5-FU (17.02)
MDA-MB-231 (Breast)8.75Better than 5-FU (11.73)

The selectivity index for the compound indicates a favorable therapeutic window, making it a candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its anticancer effects, the compound has shown antiviral activity against specific strains of influenza virus. A study reported that it significantly reduced viral load in infected mice models.

Virus StrainViral Load Reduction (%)Dose Administered (mg/kg)
Influenza A H275Y Variant>90%40
Influenza A WSN/33>85%40

These findings suggest that the compound may inhibit viral replication effectively, although further studies are required to elucidate the exact mechanisms involved .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that the compound has a favorable profile with good oral bioavailability. The clearance rate observed was approximately 82.7±1.97 mL h kg82.7\pm 1.97\text{ mL h kg}, with an oral bioavailability of 31.8%31.8\% following administration at 10 mg kg10\text{ mg kg} .

Safety assessments in animal models revealed no acute toxicity at doses up to 2000 mg kg2000\text{ mg kg}, indicating a robust safety margin for potential therapeutic use .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • MCF-7 Cell Study : In vitro studies demonstrated significant apoptosis induction in MCF-7 cells treated with the compound, evidenced by increased levels of caspase 9.
  • Mouse Model Study : In vivo experiments showed that administration of the compound resulted in a notable survival benefit in mice infected with influenza viruses, supporting its potential as an antiviral agent.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • (5-Bromopyridin-2-yl)methanamine Dihydrochloride (CAS: 914358-73-9):

    • Structural Difference : The bromine atom is at the 2-position of the pyridine ring instead of the 3-position.
    • Implications : Positional isomerism can alter electronic properties, binding affinity, and reactivity. The 2-bromo substitution may sterically hinder interactions compared to the 3-bromo analog .
    • Similarity Score : 0.98 (based on functional group alignment) .
  • 1-(5-Bromopyridin-3-yl)methanamine Dihydrochloride (CAS: 1001414-82-9):

    • Molecular Formula : C₆H₉BrCl₂N₂.
    • Key Difference : Lacks the dimethoxyethylamine chain, featuring a simpler methylamine group directly attached to the pyridine ring.
    • Implications : The absence of methoxy groups may reduce steric bulk and increase metabolic stability .

Functional Group Variations

  • 2-((5-Bromopyridin-3-yl)oxy)ethanamine Hydrochloride (CAS: 1361381-50-1):

    • Structural Difference : Contains an ether linkage (-O-) instead of the dimethoxy groups.
    • Implications : The ether group may confer different solubility and hydrogen-bonding capabilities compared to methoxy substituents .
  • (2S)-2-Amino-2-(5-bromopyridin-3-yl)ethanol: Structural Difference: Features a hydroxyl (-OH) group instead of methoxy groups.

Salt Form and Backbone Modifications

  • 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine Dihydrochloride (CAS: 1803588-64-8):

    • Molecular Weight : 231.17.
    • Structural Difference : Incorporates a morpholine ring instead of a pyridine ring.
    • Implications : The morpholine ring enhances basicity and may influence pharmacokinetic properties .
  • S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride (CAS: 16111-27-6): Structural Difference: Contains a thiourea moiety and dimethylamino group. Implications: This compound is a sensitizing agent, highlighting how functional group changes can drastically alter biological activity and regulatory status .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Potential Applications
Target Compound Not explicitly provided Inferred: C₉H₁₄BrCl₂N₂O₂ ~370.1 5-Bromo-3-pyridinyl, dimethoxyethylamine Pharmaceutical intermediates
1-(5-Bromopyridin-3-yl)methanamine dihydrochloride 1001414-82-9 C₆H₉BrCl₂N₂ 259.97 Direct methylamine attachment Chemical synthesis, drug discovery
(5-Bromopyridin-2-yl)methanamine dihydrochloride 914358-73-9 C₆H₉BrCl₂N₂ 259.97 2-Bromo substitution Positional isomer studies
2-((5-Bromopyridin-3-yl)oxy)ethanamine hydrochloride 1361381-50-1 C₇H₁₀BrClN₂O 261.52 Ether linkage Solubility-enhanced derivatives

Research Findings and Implications

  • Solubility and Stability : Dihydrochloride salts generally improve aqueous solubility compared to free bases, as seen in levocetirizine dihydrochloride (). The dimethoxy groups in the target compound may further enhance lipophilicity, balancing solubility and membrane permeability .
  • Toxicity and Regulation: Compounds like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride () demonstrate the importance of functional groups in toxicity profiles. The target compound’s bromopyridine core may require evaluation for genotoxicity .
  • Synthetic Utility : Azoamidine dihydrochlorides () are used as initiators in polymer chemistry, whereas bromopyridine derivatives are often intermediates in drug synthesis, underscoring the diversity of dihydrochloride applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.